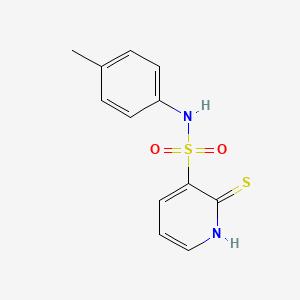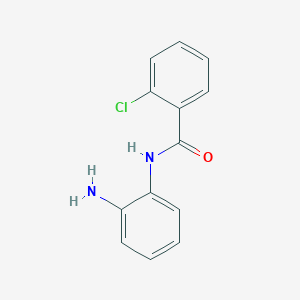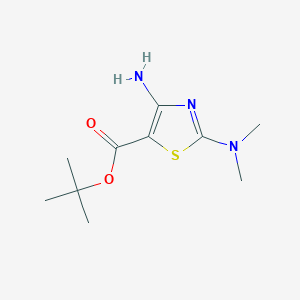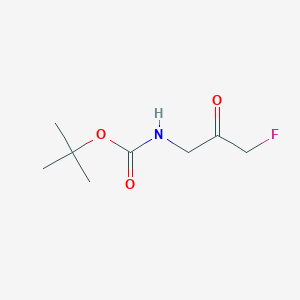
N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and two sulfur atoms indicating the presence of thioxo and sulfonamide groups. The “4-methylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methyl group (CH3) attached to one of the carbons .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a thioxo group (a carbonyl-like group where the oxygen is replaced by a sulfur atom), a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two amine groups), and a 4-methylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the thioxo and sulfonamide groups could be involved in various addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Anti-cancer Activity
Sulfonamide derivatives, including 1,2-dihydropyridines, thiophenes, and thiazoles, have shown promising anti-cancer activities. Notably, compounds synthesized from these derivatives demonstrated significant in vitro anticancer activity against human breast cancer cell lines (MCF7), with some compounds exhibiting better activity than Doxorubicin, a reference drug (Al-Said et al., 2011). Additionally, novel sulfonamide derivatives were synthesized and evaluated for their anticancer and radiosensitizing effects, showing high activity against the human tumor liver cell line (HEPG-2) and enhancing the cell-killing effect of γ-radiation (Ghorab et al., 2015).
Antimicrobial Activity
The synthesis of sulfonamide compounds has also been directed towards developing new antimicrobial agents. Some studies reported the preparation of sulfonamide-based compounds with potent antimicrobial properties, suggesting their potential as therapeutic agents against various bacterial infections (Abdel-Motaal & Raslan, 2014).
Anticonvulsant Agents
Sulfonamide derivatives incorporating azole moieties have been synthesized and evaluated for their anticonvulsant activity. Certain compounds demonstrated significant protection against picrotoxin-induced convulsions, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Antibacterial Agents
Research efforts have also focused on the development of heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. The synthesis of these compounds led to the discovery of several with high antibacterial activities, indicating their suitability for addressing bacterial infections (Azab et al., 2013).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some compounds inhibit photosynthesis, leading to a starvation-like effect .
Biochemical Pathways
Related compounds have been shown to disrupt signal transduction pathways, causing aberrant phenotypes .
Result of Action
Related compounds have been shown to have diverse biological activities, suggesting that this compound may also have a broad range of effects .
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-sulfanylidene-1H-pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-9-4-6-10(7-5-9)14-18(15,16)11-3-2-8-13-12(11)17/h2-8,14H,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHLVVHFGCJCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2443148.png)
![2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2443149.png)

![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2443153.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B2443154.png)
![3-Bromo-2-methylthieno[2,3-b]pyridine](/img/structure/B2443155.png)


![(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2443159.png)
![3-methoxy-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine](/img/structure/B2443161.png)



